molecular formula C17H18N2O2S B5701061 N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No.: B5701061
M. Wt: 314.4 g/mol
InChI Key: OJYHSPQMSUSOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase activity. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Mechanism of Action

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide selectively targets the EGFR tyrosine kinase activity, which plays a critical role in the regulation of cell growth, proliferation, and survival. By inhibiting this activity, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It also has high selectivity for the EGFR tyrosine kinase activity, which minimizes off-target effects. However, this compound has some limitations, including its relatively low potency compared to other EGFR inhibitors and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, the combination of this compound with other therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide involves several steps, including the reaction of 4-ethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-methoxybenzoyl chloride to produce this compound. This synthesis method has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-12-8-10-13(11-9-12)18-17(22)19-16(20)14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHSPQMSUSOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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